REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].CO[CH:15](OC)[NH2:16].O.[NH2:20]N>CN(C)C=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[NH:20][N:16]=[CH:15][CH:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
605.5 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
726 mmol
|
Type
|
reactant
|
Smiles
|
COC(N)OC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1816 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
ice water
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction stirred 2 h at 70° C. it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethanol (1000 mL)
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Product precipitated out of solution, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (4×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |